TocP (disodium)

Description

Tri-o-cresyl phosphate (TocP), an organophosphate ester, is widely used as a plasticizer, flame retardant, and lubricant additive. OPIDN manifests as progressive axonal degeneration in the central and peripheral nervous systems after a latent period of 7–14 days post-exposure . TocP’s toxicity arises from its metabolism into the neuroactive metabolite saligenin cyclic-o-tolyl phosphate (CBDP), which irreversibly inhibits neuropathy target esterase (NTE), an enzyme critical for maintaining phospholipid homeostasis in neuronal membranes .

Key characteristics of TocP:

- Structure: Three ortho-methyl-substituted cresyl groups attached to a phosphate core.

- Mechanism of Toxicity: Metabolic activation to CBDP → NTE inhibition → disrupted phospholipid metabolism → axonal degeneration .

- Species Sensitivity: Hens and humans are highly susceptible, while rodents require higher doses to exhibit OPIDN .

Properties

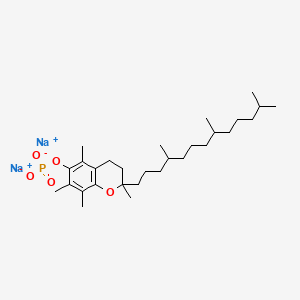

Molecular Formula |

C29H49Na2O5P |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

disodium;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] phosphate |

InChI |

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2 |

InChI Key |

LPWACMVJQSCQOF-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-tocopherol phosphate disodium involves the phosphorylation of α-tocopherol (vitamin E). The process typically includes the reaction of α-tocopherol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the phosphate ester. The resulting α-tocopherol phosphate is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of α-tocopherol phosphate disodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

α-Tocopherol phosphate disodium undergoes various chemical reactions, including:

Oxidation: As an antioxidant, it can undergo oxidation reactions where it scavenges reactive oxygen species (ROS).

Reduction: It can be reduced back to α-tocopherol under certain conditions.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other ROS.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the oxidized form of α-tocopherol phosphate.

Reduction: The major product is α-tocopherol.

Substitution: The products depend on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, α-tocopherol phosphate disodium is used as an antioxidant to study the effects of oxidative stress on various chemical reactions and processes. It helps in understanding the mechanisms of oxidation and reduction reactions .

Biology

In biological research, this compound is used to study cellular responses to oxidative stress. It is particularly useful in experiments involving cell cultures and animal models to investigate the protective effects of antioxidants on cellular health .

Medicine

In medicine, α-tocopherol phosphate disodium is explored for its potential therapeutic effects. It is studied for its role in preventing oxidative damage in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Industry

Industrially, α-tocopherol phosphate disodium is used in the formulation of skincare and cosmetic products due to its antioxidant properties. It helps in protecting the skin from oxidative damage caused by environmental factors .

Mechanism of Action

The mechanism of action of α-tocopherol phosphate disodium involves its antioxidant properties. It scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This action helps in maintaining cellular integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triphenyl Phosphate (TPP)

- Acute toxicity (LD₅₀ > 2,000 mg/kg in hens) significantly lower than TocP (LD₅₀ ~ 500–1,000 mg/kg) .

- Mechanistic Difference : Fails to inhibit NTE even at high doses, as confirmed by hen OPIDN studies .

Data Table 1: TocP vs. TPP

| Parameter | TocP | TPP |

|---|---|---|

| NTE Inhibition (IC₅₀) | 10⁻⁸ M (via CBDP) | No inhibition |

| OPIDN Potential | High | None |

| Acute LD₅₀ (hens) | 500–1,000 mg/kg | >2,000 mg/kg |

Comparison with Functionally Similar Neurotoxic Organophosphates

Malathion

- Structure : Dimethyl dithiophosphate with diethyl succinate.

- Toxicity Profile :

Data Table 2: TocP vs. Malathion

| Parameter | TocP | Malathion |

|---|---|---|

| Primary Target Enzyme | NTE | AChE |

| OPIDN Incidence | High (single dose) | Rare (high-dose + cofactors) |

| Metabolic Activation | Required (→ CBDP) | Required (→ malaoxon) |

Chlorpyrifos

- Structure: Thiophosphate with trichloropyridinol.

Mechanistic Insights from Cross-Compound Studies

- NTE Inhibition Hierarchy :

- Species-Specific Responses : Zebrafish studies show TocP-induced developmental toxicity (e.g., impaired swimming) at 88.5 µg/L, but OPIDN models remain unestablished in fish .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.